4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
CAS No.: 845790-42-3
Cat. No.: VC8456655
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845790-42-3 |
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Molecular Formula | C13H16O4 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid |
Standard InChI | InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) |
Standard InChI Key | SEQQFJKVUMGWRM-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O |
Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(1-methylethoxy)-γ-oxobenzenebutanoic acid, reflects its branched alkoxy substituent (isopropoxy) at the phenyl ring’s meta position. The γ-oxobutyric acid chain (CHCHCOCOOH) introduces both ketone and carboxylic acid functionalities, enabling diverse reactivity. X-ray crystallography data remains unavailable, but comparative analysis with 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4) suggests planar geometry at the ketone group and free rotation around the phenyl-oxygen bond .
Physicochemical Properties
Key properties derived from experimental and computational data include:
The absence of experimental melting point data implies challenges in purification or thermal instability, common among β-keto acids prone to decarboxylation .
Synthetic Pathways and Industrial Production
Laboratory Synthesis
While no explicit synthesis protocol exists for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, analogous compounds like 4-(3-ethoxyphenyl)-4-oxobutyric acid (CAS 905592-33-8) provide methodological insights . A plausible route involves:
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Friedel-Crafts Acylation: Reaction of 3-isopropoxybenzene with succinic anhydride in the presence of AlCl to form 3-(3-isopropoxyphenyl)-3-oxopropanoic acid.
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Chain Elongation: Treatment with malonic acid derivatives under Knoevenagel conditions to extend the carbon chain.
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Oxidative Decarboxylation: Controlled oxidation to introduce the γ-keto group while preserving the carboxylic acid functionality.
Patent WO1984004521 describes related pyridazinone syntheses using γ-oxo acids as intermediates, highlighting their utility in heterocycle formation .
Industrial Manufacturing
Commercial production appears limited, with only three suppliers listed globally as of 2021 :
Supplier | Purity | Packaging | Price (USD) | Update Date |
---|---|---|---|---|
Rieke Metals | Not specified | 1g | 809 | 2021-12-16 |
Rieke Metals | Not specified | 5g | 1,943 | 2021-12-16 |
Crysdot | 97% | 5g | 386 | 2021-12-16 |
Price discrepancies (e.g., Crysdot’s lower cost) may reflect bulk purchase agreements or purity variations. The lack of large-scale packaging options (>5g) indicates niche applications.
Structural Analogs and Comparative Analysis
Alkoxy-Substituted Derivatives
Substituting the isopropoxy group alters physicochemical and biological properties:
Compound | CAS | Molecular Formula | Molecular Weight | LogP |
---|---|---|---|---|
4-(3-ethoxyphEnyl)-4-oxobutyric acid | 905592-33-8 | CHO | 222.24 | 1.2 |
4-(4-methoxyphenyl)-4-oxobutanoic acid | 3153-44-4 | CHO | 208.21 | 1.36 |
The isopropoxy group increases molecular weight by 14.02 g/mol compared to the ethoxy analog while reducing water solubility due to greater hydrophobicity .
Biological Relevance of Structural Motifs
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β-Keto Acid Moiety: Facilitates chelation of metal ions, relevant in enzyme inhibition (e.g., histone deacetylases) .
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Isopropoxy Group: Enhances membrane permeability in drug analogs compared to smaller alkoxy groups .
Supplier Landscape and Regulatory Status
Company | Location | Contact Info | Product Number |
---|---|---|---|
Platte Valley Scientific | USA | info@plattevalleyscientific.com | NV00840 |
Oakwood Chemical | USA | sales@oakwoodchemical.com | CD12025792 |
Both suppliers list the compound under “Specialty Chemicals,” indicating research-grade rather than bulk availability.
Future Research Directions
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Crystallography Studies: Resolve three-dimensional structure to guide derivatization.
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Biological Screening: Evaluate antimicrobial or anticancer potential using in vitro models.
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Process Optimization: Develop cost-effective synthesis routes to reduce current pricing (~$77–$389/g).
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